Selective agonist of ER receptor. Binds to ERα and ERβ receptors (Ki values are 0.13 and 0.12 nM, respectively). Agonist at the GPR30 receptor, activates PI3K. 17β-Estradiol (CRM) is a certified reference material categorized as an estrogen. 17β-Estradiol is a steroid hormone produced from testosterone that is instrumental in the development of secondary sex characteristics at puberty and in the menstrual cycle. Abnormal circulating levels of 17β-estradiol are associated with a number of pathological conditions, such as hormone-dependent cancers and osteoporosis. This product is intended for use in analytical research applications. This product is also available as a general research tool. Estrogens direct the development of the female genotype in embryogenesis and at puberty. 17β-Estradiol is the major estrogen secreted by the premenopausal ovary. It is synthesized from testosterone primarily in the ovarian granulosa cells and placenta, but small amounts can be produced in the adrenal gland. Plasma 17β-estradiol levels increase gradually between days 1-7 of the menstrual cycle followed by a sharp increase to a peak value of about 300 pg/ml on day 12, just prior to ovulation. Therapeutic Estradiol is a synthetic form of estradiol, a steroid sex hormone vital to the maintenance of fertility and secondary sexual characteristics in females, that may be used as hormone replacement therapy. Typically esterified, estradiol derivatives are formulated for oral, intravaginal, transdermal, or parenteral administration. As the primary, most potent estrogen hormone produced by the ovaries, estradiol binds to and activates specific nuclear receptors. Estradiol exhibits mild anabolic and metabolic properties, and increases blood coagulability. It may play a role in immune and inflammatory processes. Beta-Estradiol, also known as estradiol-17beta or 17BETA oestradiol, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, Beta-estradiol is considered to be a steroid lipid molecule. Beta-Estradiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Beta-Estradiol has been found throughout most human tissues, and has also been primarily detected in saliva, blood, urine, and cerebrospinal fluid. Within the cell, Beta-estradiol is primarily located in the cytoplasm, membrane (predicted from logP), endoplasmic reticulum and mitochondria. In humans, Beta-estradiol is involved in the androgen and estrogen metabolism pathway and the estrone metabolism pathway. Beta-Estradiol is also involved in a couple of metabolic disorders, which include 17-Beta hydroxysteroid dehydrogenase III deficiency and aromatase deficiency. Outside of the human body, Beta-estradiol can be found in a number of food items such as yam, kombu, feijoa, and black cabbage. This makes Beta-estradiol a potential biomarker for the consumption of these food products. Beta-Estradiol is a potentially toxic compound. Estradiol is a naturally occurring hormone circulating endogenously in females. It is commercially available in several hormone therapy products for managing conditions associated with reduced estrogen, such as vulvovaginal atrophy and hot flashes. Some available forms of estradiol include oral tablets, injections, vaginal rings, transdermal patches, sprays, gels, and creams. When used for oral or IM administration, estradiol is commonly synthesized as a pro-drug ester (such as [DB13952], [DB13953], [DB13954], [DB13955], and [DB13956]). Because it has a low oral bioavailability on its own, estradiol is commonly formulated with an ester side-chain. [DB00977] (EE) is a synthetic form of estradiol commonly used as the estrogenic component of most combination oral contraceptive pills (OCPs). Ethinyl estradiol is different from estradiol due to its higher biovailability and increased resistance to metabolism, rendering it more suitable for oral administration.
Related Compounds
Estrone
Compound Description: Estrone is a naturally occurring estrogen steroid hormone. It is one of the three major naturally occurring estrogens, the others being estradiol and estriol. Estrone is less potent than estradiol, and is considered a prohormone as it can be converted into estradiol. []
Relevance: Estrone is structurally similar to estradiol, differing only in the presence of a ketone group at the 17-position instead of a hydroxyl group. [] The two hormones often have similar biological activities, but estradiol is generally considered the more potent estrogen. []
Estriol
Compound Description: Estriol is a naturally occurring estrogen steroid hormone. It is one of the three major naturally occurring estrogens, along with estradiol and estrone. Estriol is the weakest of the three major estrogens, and is present in particularly high concentrations during pregnancy. []
Relevance: Estriol is structurally similar to estradiol, differing in the presence of an additional hydroxyl group at the 16-position and a ketone group at the 17-position. [] While both hormones have estrogenic activity, estriol is significantly weaker than estradiol. []
17β-Estradiol 3-Methyl Ether
Compound Description: 17β-Estradiol 3-methyl ether is a synthetic estrogen that is metabolized in a similar manner to estradiol. [] It is primarily metabolized through hydroxylation reactions. One significant metabolic pathway involves hydroxylation at position 2 without demethylation, resulting in the formation of 2-hydroxyestrone 3-methyl ether. []
Relevance: 17β-Estradiol 3-methyl ether is structurally related to estradiol, with the addition of a methyl group at the 3-position. [] This modification alters its metabolism and potentially its biological activity compared to estradiol.
Relevance: Although structurally distinct from estradiol, diethylstilbestrol exhibits similar estrogenic activity. [] It binds to estrogen receptors with higher affinity compared to estradiol, highlighting the potential for nonsteroidal compounds to exhibit potent estrogenic effects. []
4-Hydroxytamoxifen
Compound Description: 4-Hydroxytamoxifen is an active metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of breast cancer. 4-Hydroxytamoxifen exhibits antiestrogenic effects in breast tissue, blocking the action of estrogen and inhibiting tumor growth. [] It can suppress the growth of estrogen receptor-positive MCF-7 breast cancer cells and affect polyamine regulatory pathways. []
Endoxifen
Compound Description: Endoxifen is another active metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) used in breast cancer treatment. Like 4-hydroxytamoxifen, endoxifen also displays antiestrogenic effects in breast tissue. It has been found to suppress the growth of estrogen receptor-positive MCF-7 breast cancer cells in a manner similar to ICI 182780, a pure antiestrogen. []
Relevance: Endoxifen, like 4-hydroxytamoxifen, acts as an antagonist to estradiol by competing for binding to estrogen receptors in specific tissues. [] It exemplifies the role of tamoxifen metabolites in mediating its therapeutic effects.
ICI 182780 (Faslodex or Fulvestrant)
Compound Description: ICI 182780 (Faslodex or Fulvestrant) is a pure estrogen receptor antagonist, classified as a selective estrogen receptor downregulator (SERD). It binds to estrogen receptors and promotes their degradation, effectively blocking estrogen signaling. It is used in the treatment of advanced breast cancer. []
Relevance: ICI 182780 directly opposes the actions of estradiol by targeting estrogen receptors for degradation, providing a more complete blockade of estrogen signaling compared to SERMs like tamoxifen. [] This highlights the different mechanisms by which antiestrogens can interfere with estradiol signaling.
Progesterone
Compound Description: Progesterone is a naturally occurring steroid hormone primarily involved in the menstrual cycle, pregnancy, and embryogenesis. It is crucial for preparing the uterus for implantation of a fertilized egg and maintaining pregnancy. [, ]
Relevance: While not structurally similar to estradiol, progesterone interacts functionally with estradiol in regulating various reproductive processes. [, ] For instance, progesterone can modulate the effects of estradiol on uterine tissue and influence the expression of estrogen receptors.
3.6 mg/L (at 27 °C) 1.38e-05 M Very soluble in acetone, ethanol, dioxane Freely soluble in alcohol; soluble in acetone, dioxane, other organic solvents; solutions of fixed alkali hydroxides; sparingly soluble in vegetable oils. In water, 3.90 mg/L at 27 °C 0.0036 mg/mL
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Erlotinib is an epidermal growth factor receptor inhibitor (EGFR inhibitor). Erlotinib HCl was approved. Erlotinib binds in a reversible fashion to the adenosine triphosphate (ATP) binding site of the receptor. For the signal to be transmitted, two EGFR molecules need to come together to form a homodimer. These then use the molecule of ATP to trans-phosphorylate each other on tyrosine residues, which generates phosphotyrosine residues, recruiting the phosphotyrosine-binding proteins to EGFR to assemble protein complexes that transduce signal cascades to the nucleus or activate other cellular biochemical processes. When erlotinib binds to EGFR, formation of phosphotyrosine residues in EGFR is not possible and the signal cascades are not initiated.
Erlotinib (also known as OSI-774 and 11C Erlotinib) is a class of organic compounds called quinazolinamines. These heterocyclic aromatic compounds are composed of a quinazoline moiety substituted by one or several amine groups.
Erlotinib, CP-358774, is an EGFR tyrosine kinase inhibitor that directly acts on human EGFR. Erlotinib decreases EGFR Autophosphorylation in intact Tumor Cells with an IC50 at 20 nM.
Erlotinib, a medication used to treat pancreatic and non-small cell lung carcinomas (NSCLC), is taken by mouth.
Biological activity of Erlotinib
Erlotinib can be described as a quinazoline derivative that has antineoplastic qualities. Erlotinib Competing with adenosinetriphosphate (Adenosine Triphosphate), Erlotinib reversibly binds with the intracellular catalytic domain of epidermal Growth Factor receptor (EGFR), tyrosine kinase. This reversibly inhibits EGFR phosphorylation and blocks the signal transduction and tumorigenic effects.
Erlotinib is practically insoluble in water and is considered a relatively neutral molecule. Erlotinib was detected in urine and blood, as well as other biofluids.
Erlotinib is found in the cell's cytoplasm and membrane, as predicted by logP. Erlotinib can be involved in several enzymatic processes. Erlotinib can also be transformed into Erlotinib via its interaction with the enzyme multidrug-resistant protein 1. Erlotinib can also be converted to Erlotinib via the action on the enzyme ATP-binding cassette subfamily g member.
Physiological effects of Erlotinib
Erlotinib is a tyrosine kinase inhibitor that acts on the epidermal growth factor receptor (EGFR), inhibiting EGFR-associated kinase activity (IC50 = 2.5 uM). This inhibits tumor growth in human head and neck carcinoma HN5 tumor xenografts in mice with an ED50 value of 9 mg/kg. Erlotinib also suppresses cyclin-dependent kinase 2 (Cdk2) activity in breast cancer cells (IC50 = 4.6 uM) and JAK2 mutant JAK2V617F positive hematopoietic progenitor cells (IC50 = 5 uM), which is associated with polycythemia vera, idiopathic myelofibrosis, and essential thrombocythemia. Formulations containing Erlotinib have been used to treat certain forms of cancer, including non-small cell lung cancer.
Mechanism of action of Erlotinib
Iressa, gefitinib, was the first drug in this class. Erlotinib targets epidermal growth factor receptor tyrosine kinase (EGFR). This is a highly expressed protein that can sometimes be mutated in different types of cancer. It binds to the receptor's adenosine triphosphate binding site in a reversible way. Erlotinib, to transmit the signal, two EGFR molecules must form a homodimer. These then use the molecule of ATP to trans-phosphorylate each other on tyrosine residues, which generates phosphotyrosine residues, recruiting the phosphotyrosine-binding proteins to EGFR to assemble protein complexes that transduce signal cascades to the nucleus or activate other cellular biochemical processes. The signal cascades cannot be initiated if Erlotinib binds EGFR.
Interactions of Erlotinib
Erlotinib has not been shown to be a substrate of OATP1B1 (or OATP1B3).
Erlotinib is mainly metabolized in the liver by the enzyme CYP3A4. Inducing this enzyme (i.e., St John's wort and other compounds that stimulate this enzyme (i.e.
Bioavailability of Erlotinib
The oral absorption of Erlotinib is approximately 60%. Its bioavailability can be significantly increased by eating, increasing it to almost 100%. Peak plasma levels occur four hours after administration. pH affects solubility.
Erlotinib pH increases, causing a decrease in solubility. Also, smoking can reduce exposure to Erlotinib.
Uses of Erlotinib
Erlotinib is an EGFR-targeted medication for the treatment of non-small-cell lung carcinoma. EGFR is a small tyrosine kinase inhibitor that has the most significant effect on tumor growth inhibition and animal survival.
Erlotinib may be prescribed to treat non-small cell lung carcinoma, advanced unresectable and metastatic prostate cancers, and pancreatic cancer.
Erlotinib may treat metastatic, advanced, or metastatic pancreatic cancer or non-small cell lung carcinoma. Erlotinib therapy may cause temporary elevations in serum aminotransferase and occasionally acute liver injury.
Ertapenem is a 1-beta-methyl carbapenem and broad-spectrum beta-lactam antibiotic with bactericidal property. Ertapenem binds to penicillin binding proteins (PBPs) located on the bacterial cell wall, in particular PBPs 2 and 3, thereby inhibiting the final transpeptidation step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition results in a weakening and subsequent lysis of the cell wall leading to cell death of Gram-positive and Gram-negative aerobic and anaerobic pathogens. This agent is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases and extended-spectrum beta-lactamases. Ertapenem, also known as invanz or ertapenem sodium, belongs to the class of organic compounds known as thienamycins. These are beta-lactam antibiotics that differ from penicillins in having the thiazolidine sulfur atom replaced by carbon, the sulfur then becoming the first atom in the side chain. Ertapenem is a drug which is used for the treatment the following moderate to severe infections caused by susceptible isolates of the designated microorganisms: (1) complicated intra-abdominal infections due to escherichia coli, clostridium clostridioforme, eubacterium lentum, peptostreptococcus species, bacteroides fragilis, bacteroides distasonis, bacteroides ovatus, bacteroides thetaiotaomicron, or bacteroides uniformis, (2) complicated skin and skin structure infections, including diabetic foot infections without osteomyelitis due to staphylococcus aureus (methicillin susceptible isolates only), streptococcus agalactiae, streptococcus pyogenes, escherichia coli, klebsiella pneumoniae, proteus mirabilis, bacteroides fragilis, peptostreptococcus species, porphyromonas asaccharolytica, or prevotella bivia, (3) community acquired pneumonia due to streptococcus pneumoniae (penicillin susceptible isolates only) including cases with concurrent bacteremia, haemophilus influenzae (beta-lactamase negative isolates only), or moraxella catarrhalis, (4) complicated urinary tract infections including pyelonephritis due to escherichia coli, including cases with concurrent bacteremia, or klebsiella pneumoniae, (5) acute pelvic infections including postpartum endomyometritis, septic abortion and post surgical gynecologic infections due to streptococcus agalactiae, escherichia coli, bacteroides fragilis, porphyromonas asaccharolytica, peptostreptococcus species, or prevotella bivia. Ertapenem is considered to be a practically insoluble (in water) and relatively neutral molecule. Ertapenem has been detected in multiple biofluids, such as urine and blood. Within the cell, ertapenem is primarily located in the membrane (predicted from logP). Ertapenem is a broad spectrum carbapenem antibiotic used primarily for the treatment of aerobic gram-negative bacterial infections. Ertapenem, like other carbapenems, is associated with transient and asymptomatic elevations in serum enzymes. The carbapenems have also been linked to rare instances of clinically apparent, acute cholestatic liver injury.
Erteberel is a potent and selective agonist of estrogen receptor β (ERβ; Ki = 1.54 nM; EC50 = 3.61 nM). Erteberel reduces the viability of patient-derived, ERβ+ primary glioblastoma (GBM) cells, significantly reducing in vitro colony formation and inducing apoptosis. It induces G2/M arrest and sensitizes GBM cells to the chemotherapeutic agents cisplatin, lomustine, and temozolomide in vitro. Treatment with erteberel reduces GBM progression in and increases survival of orthotopic and syngeneic GBM mouse models. Erteberel also induces dose-dependent reduction in prostate weight with no effect on levels of circulating testosterone or dihydrotestosterone in a rat model of benign prostatic hyperplasia (BPH). Formulations containing erteberel have been tested in phase II clinical trials for treatment of BPH in healthy men. Erteberel, also known as LY500307, is a selective estrogen receptor beta (ERβ) agonist that was developed for the treatment of benign prostatic hyperplasia. LY500307 was well tolerated in BPH patients with LUTS at doses up to 25 mg once daily for 24 weeks. The study was terminated early because of inadequate efficacy.
Ertapenem Sodium is the sodium salt of ertapenem, a 1-beta-methyl carbapenem and a broad-spectrum beta-lactam antibiotic with bactericidal activity. Ertapenem binds to penicillin binding proteins (PBPs) located on the bacterial cell wall, in particular PBPs 2 and 3, thereby inhibiting the final transpeptidation step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of peptidoglycan synthesis results in weakening and lysis of the cell wall and cell death. In vitro, this agent has shown activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria. Erapenem is resistant to hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases and extended-spectrum beta-lactamases. Ertapenem sodium is the monosodium salt of ertapenem. It is used for the treatment of moderate to severe susceptible infections including intra-abdominal and acute gynaecological infections, pneumonia, and infections of the skin and of the urinary tract. It is more stable to renal dehydropeptidase I tham imipenem, and so unlike imipenem, its use with cilastatin, which inhibits the enzyme, is not required. It has a role as an antibacterial drug. It contains an ertapenem(1-). A carbapenem derivative antibacterial agent that is more stable to renal dehydropeptidase I than IMIPENEM, but does not need to be given with an enzyme inhibitor such as CILASTATIN. It is used in the treatment of Gram-positive and Gram-negative bacterial infections including intra-abdominal infections, acute gynecological infections, complicated urinary tract infections, skin infections, and respiratory tract infections. It is also used to prevent infection in colorectal surgery.
Ertiprotafib is an inhibitor of the protein tyrosine phosphatase 1B (PTP1B) and dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist with hypoglycemic and anti-lipidemic activity. Ertiprotafib inhibits PTP1B preventing the dephosphorylation of the insulin receptor, which improves insulin sensitivity and decreases blood glucose levels. In addition, this agent is able to stimulate both PPAR alpha and gamma thereby further improving glucose homeostasis and reducing triglyceride (TG) and free fatty acid levels. Ertiprotafib was also shown to be a potent inhibitor of IkappaB kinase beta (IKKbeta), which cotributes to its anti-inflammatory properties. Ertiprotafib belongs to a novel class of insulin sensitizers developed for treatment of type 2 diabetes. In insulin-resistant rodent models, ertiprotafib and a close analog lowered both fasting blood glucose and insulin levels and improved glycemic excursion during an oral glucose tolerance test.